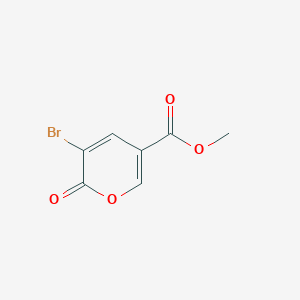

methyl 3-bromo-2-oxo-2H-pyran-5-carboxylate

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

methyl 5-bromo-6-oxopyran-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrO4/c1-11-6(9)4-2-5(8)7(10)12-3-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGWCMWNFFICVFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=COC(=O)C(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60350492 | |

| Record name | methyl 3-bromo-2-oxo-2H-pyran-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60350492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42933-07-3 | |

| Record name | methyl 3-bromo-2-oxo-2H-pyran-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60350492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 3-bromo-2-oxo-2H-pyran-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 3-bromo-2-oxo-2H-pyran-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthetic pathway for methyl 3-bromo-2-oxo-2H-pyran-5-carboxylate, a valuable heterocyclic building block in medicinal chemistry and organic synthesis. The document delves into the strategic considerations, mechanistic underpinnings, and detailed experimental protocols necessary for the successful preparation of this target molecule.

Introduction: The Significance of Substituted 2-Pyrones

The 2-pyrone scaffold is a privileged heterocyclic motif found in a wide array of natural products and biologically active compounds. Its unique electronic and structural features make it a versatile synthon for the construction of complex molecular architectures. The introduction of a bromine atom at the C3 position, coupled with a methyl carboxylate at the C5 position, as in this compound, provides two orthogonal handles for further chemical modification. This allows for the selective functionalization of the pyrone ring, making it a highly sought-after intermediate in the development of novel therapeutic agents and functional materials.

Strategic Synthesis Pathway: A Two-Step Approach

The most efficient and logical pathway to this compound involves a two-step sequence starting from the readily available and bio-renewable feedstock, malic acid. This strategy is outlined below:

-

Synthesis of Methyl 2-oxo-2H-pyran-5-carboxylate (Methyl Coumalate): The initial step involves the conversion of malic acid to coumalic acid, followed by esterification to yield the key intermediate, methyl coumalate.

-

Regioselective Bromination: The subsequent step is the critical regioselective bromination of methyl coumalate at the C3 position to afford the final target molecule.

This approach is favored due to the commercial availability and low cost of the starting material, as well as the relatively straightforward nature of the transformations involved.

Figure 1: Overall synthetic strategy for this compound.

Part 1: Synthesis of Methyl 2-oxo-2H-pyran-5-carboxylate (Methyl Coumalate)

From Malic Acid to Coumalic Acid: A Classic Transformation

The synthesis of coumalic acid from malic acid is a well-established procedure, first reported by von Pechmann in 1891.[1] The reaction proceeds via a dehydration and dimerization cascade catalyzed by a strong acid, typically concentrated sulfuric acid, often in the presence of fuming sulfuric acid.[1][2]

Mechanism Insight: The reaction is believed to proceed through the formation of formylacetic acid as a key intermediate. Two molecules of formylacetic acid then undergo a condensation and cyclization reaction to form the 2-pyrone ring of coumalic acid.

Esterification to Methyl Coumalate

Once coumalic acid is obtained, it can be readily esterified to its methyl ester, methyl coumalate. This is typically achieved by reacting coumalic acid with methanol in the presence of an acid catalyst, such as sulfuric acid.[3] This esterification step is crucial as it protects the carboxylic acid functionality and modulates the electronic properties of the pyrone ring for the subsequent bromination step.

Experimental Protocol: Synthesis of Methyl Coumalate

Step 1: Synthesis of Coumalic Acid from Malic Acid

Materials:

-

Malic acid

-

Concentrated sulfuric acid (97-98%)

-

Fuming sulfuric acid (20-30% SO₃)

-

Crushed ice

-

Deionized water

-

Methanol

-

Decolorizing carbon (e.g., Norit)

Procedure: [1]

-

In a suitable round-bottomed flask, suspend powdered malic acid in concentrated sulfuric acid.

-

With careful cooling and stirring, add fuming sulfuric acid portion-wise.

-

After the addition is complete, heat the reaction mixture on a water bath for approximately 2 hours, with occasional shaking, until gas evolution subsides.

-

Cool the reaction mixture and slowly pour it onto crushed ice with vigorous stirring.

-

Allow the mixture to stand for 24 hours to allow for complete precipitation of the crude coumalic acid.

-

Collect the crude acid by filtration through a Büchner funnel and wash with ice-cold water.

-

Dry the crude product.

-

For purification, dissolve the crude acid in hot methanol, treat with decolorizing carbon, and filter while hot.

-

Cool the filtrate in an ice bath to induce crystallization.

-

Collect the purified, bright yellow coumalic acid by filtration and wash with cold methanol.

Step 2: Esterification of Coumalic Acid to Methyl Coumalate

Materials:

-

Coumalic acid

-

Methanol

-

Concentrated sulfuric acid

Procedure: [3]

-

Suspend the purified coumalic acid in methanol in a round-bottomed flask.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture at reflux for several hours until the reaction is complete (monitor by TLC).

-

Cool the reaction mixture and remove the excess methanol under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude methyl coumalate.

-

The crude product can be further purified by recrystallization or column chromatography.

| Compound | Starting Material | Reagents | Typical Yield |

| Coumalic Acid | Malic Acid | H₂SO₄, Fuming H₂SO₄ | 65-70%[1] |

| Methyl Coumalate | Coumalic Acid | Methanol, H₂SO₄ (cat.) | >90% (typical for esterification) |

Table 1: Summary of reagents and typical yields for the synthesis of methyl coumalate.

Part 2: Regioselective Bromination of Methyl Coumalate

The key step in the synthesis is the regioselective introduction of a bromine atom at the C3 position of the methyl coumalate ring. Direct bromination of 2-pyrones can be challenging and may lead to a mixture of 3- and 5-bromo isomers.[4] However, the presence of the electron-withdrawing methyl carboxylate group at the C5 position deactivates the C4 and C6 positions towards electrophilic attack, thereby favoring substitution at the more electron-rich C3 position.

Causality of Regioselectivity: The ester group at C5 withdraws electron density from the pyrone ring, particularly from the C4 and C6 positions, through resonance and inductive effects. This deactivation makes the C3 position, which is less affected by the electron-withdrawing group, the most nucleophilic and therefore the most susceptible to electrophilic attack by a brominating agent.

Figure 2: Simplified mechanism of regioselective bromination at the C3 position.

Experimental Protocol: Synthesis of this compound

While the direct bromination of methyl coumalate is a known transformation, as indicated by its use as a starting material in the literature, a detailed, publicly available experimental protocol is not readily found.[5] However, based on general procedures for the bromination of activated aromatic and heterocyclic systems, a reliable protocol can be designed using N-bromosuccinimide (NBS) as the brominating agent. NBS is a convenient and safer alternative to liquid bromine and is widely used for electrophilic bromination reactions.[6]

Materials:

-

Methyl 2-oxo-2H-pyran-5-carboxylate (Methyl Coumalate)

-

N-Bromosuccinimide (NBS)

-

A suitable solvent (e.g., acetonitrile, dichloromethane, or carbon tetrachloride)

-

Radical initiator (optional, e.g., AIBN or benzoyl peroxide, if a radical pathway is considered, though an electrophilic pathway is more likely)

-

Saturated sodium thiosulfate solution

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

Procedure (Proposed):

-

Dissolve methyl coumalate in a suitable anhydrous solvent (e.g., acetonitrile) in a round-bottomed flask equipped with a magnetic stirrer and protected from light.

-

Add N-bromosuccinimide (1.0-1.1 equivalents) to the solution. The reaction may be initiated by gentle heating or, in some cases, by the addition of a catalytic amount of a radical initiator if the reaction does not proceed at room temperature.

-

Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench any unreacted NBS by adding a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

| Parameter | Recommendation | Rationale |

| Brominating Agent | N-Bromosuccinimide (NBS) | Safer and easier to handle than liquid bromine. Provides a source of electrophilic bromine. |

| Solvent | Acetonitrile or Dichloromethane | Aprotic solvents that are relatively inert to the reaction conditions. |

| Temperature | Room temperature to 60 °C | To provide sufficient energy for the reaction to proceed without promoting side reactions. |

| Work-up | Quenching with Na₂S₂O₃ | To remove any unreacted NBS. |

| Purification | Silica Gel Chromatography | To isolate the desired C3-bromo isomer from any potential side products. |

Table 2: Key parameters and rationale for the proposed bromination protocol.

Conclusion and Future Perspectives

The synthesis of this compound is a valuable process for obtaining a key intermediate in drug discovery and organic synthesis. The presented two-step pathway, starting from malic acid, offers a cost-effective and scalable route. The critical regioselective bromination of methyl coumalate is achievable due to the electronic directing effects of the C5-ester functionality. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently and efficiently synthesize this important building block. Further optimization of the bromination step, including a thorough investigation of various brominating agents and reaction conditions, could lead to even more efficient and sustainable synthetic methods.

References

- Google Patents. (n.d.). Synthesis of coumalic acid.

- Xavier, T., Pichon, C., Presset, M., Le Gall, E., & Condon, S. (2021). Efficient Preparation of Methyl 2-Oxo-3-aryl (heteroaryl)-2H-pyran-5-carboxylate via Pd-Catalyzed Negishi Coupling. European Journal of Organic Chemistry, 2021(30), 4279-4287.

- Google Patents. (n.d.). Synthesis of coumalic acid.

- Posner, G. H., Afarinkia, K., & Dai, H. (1993). 3-BROMO-2H-PYRAN-2-ONE. Organic Syntheses, 71, 137.

- Royal Society of Chemistry. (n.d.). Flow synthesis of coumalic acid and its derivatization.

- Wiley, R. H., & Smith, N. R. (1955). Coumalic acid. Organic Syntheses, 35, 29.

- Google Patents. (n.d.). Process for the preparation of methyl-methyl-3, 4-dihydro-2h-pyran-5-carboxylate.

- Google Patents. (n.d.). Process for the preparation of methyl-methyl-3, 4-dihydro-2h-pyran-5-carboxylate.

- O'Malley, S. J., Li, K., Ma, D., & Danishefsky, S. J. (2007). Synthetic approach to aklavinone using 2-oxo-2H-pyran-5-carboxylate (coumalate) intermediates. The Journal of Organic Chemistry, 72(16), 6049–6055.

- Cho, C. G., Kim, Y. W., Lim, Y. K., Park, J. S., & Lee, H. (2006). Regioselective Pd-catalyzed synthesis and application of 3-methyl-5-bromo-2-pyrone toward keto-phomactin A. Organic Letters, 8(15), 3343–3345.

- Chemspace. (n.d.). This compound.

- Tata, R. R., & Harmata, M. (2018).

- Posner, G. H., & Dai, H. (1993). Preparation of 3,5-Dibromo-2-Pyrone From Coumalic Acid. Organic Syntheses, 71, 137.

- Yata, T., Kita, Y., Nishimoto, Y., & Yasuda, M. (2019). Regioselective Synthesis of 5-Metalated 2-Pyrones by Intramolecular Oxymetalation of Carbonyl-ene-yne Compounds Using Indium Trihalide. The Journal of organic chemistry, 84(21), 14330–14341.

- Dobler, D., & Reiser, O. (2021). 2-Pyrone – A Privileged Heterocycle and Widespread Motif in Nature. European Journal of Organic Chemistry, 2021(48), 6549-6575.

- Fülöp, F., Lázár, L., & Bernáth, G. (2011). Microwave-assisted NBS bromination of p-iminotoluenes. Preparation of new alcohol, mercapto, and amino protection groups. Monatshefte für Chemie - Chemical Monthly, 142(8), 825-830.

- Jouffroy, P., Graml, M., & Maulide, N. (2024). Regioselective Annulation of 6-Carboxy-Substituted Pyrones as a Two-Carbon Unit in Formal [4 + 2] Cycloaddition Reactions. The Journal of Organic Chemistry, 89(13), 9557-9568.

- Jouffroy, P., Graml, M., & Maulide, N. (2024). Regioselective Annulation of 6-Carboxy-Substituted Pyrones as a Two-Carbon Unit in Formal [4 + 2] Cycloaddition Reactions. The Journal of organic chemistry, 89(13), 9557–9568.

- Kotha, S., & Khedkar, P. (2022). tert-Butyl(2-oxo-2H-pyran-5-yl)carbamate as the First Chameleon Diene Bearing an Electron-Donating Substituent. Molecules (Basel, Switzerland), 27(17), 5666.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. WO2014189926A1 - Synthesis of coumalic acid - Google Patents [patents.google.com]

- 3. US9617236B2 - Synthesis of coumalic acid - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

physicochemical properties of methyl 3-bromo-2-oxo-2H-pyran-5-carboxylate

An In-Depth Technical Guide to Methyl 3-bromo-2-oxo-2H-pyran-5-carboxylate

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on the physicochemical properties, synthesis, and reactivity of this compound. This heterocyclic compound, while a niche reagent, is built upon the versatile 2-pyrone scaffold, a privileged structure in numerous natural products and pharmacologically active molecules.[1][2][3] Understanding its characteristics is key to unlocking its potential as a versatile building block in modern organic synthesis.

Core Compound Identification

This compound is a functionalized α-pyrone (or 2-pyrone). The core structure is a six-membered unsaturated lactone ring, substituted with a bromine atom at the 3-position and a methyl carboxylate group at the 5-position. These features impart a unique combination of reactivity, making it a valuable intermediate.

| Identifier | Value |

| IUPAC Name | This compound[4] |

| Synonym | methyl 5-bromo-6-oxopyran-3-carboxylate[5] |

| CAS Number | 42933-07-3[4][6] |

| Molecular Formula | C₇H₅BrO₄[4][6] |

| Molecular Weight | 233.02 g/mol [4] |

| Canonical SMILES | COC(=O)C1=COC(=O)C(Br)=C1[4] |

| InChI Key | CGWCMWNFFICVFC-UHFFFAOYSA-N[4] |

Molecular Structure and Physicochemical Properties

The arrangement of the vinyl bromide, the conjugated diene system, and the electron-withdrawing methyl ester group defines the compound's electronic profile and reactivity.

Caption: Key functional groups of the target molecule.

Table of Physicochemical Properties

Direct experimental data for this specific molecule is not widely published. The following table includes data predicted by computational models and experimental data for structurally similar compounds to provide a scientifically grounded estimation.

| Property | Value/Expected Behavior | Source/Basis |

| Physical State | Expected to be a crystalline solid at room temperature. | Based on analogs like 3-bromo-2H-pyran-2-one (m.p. 64-66 °C) and methyl 2-oxo-2H-pyran-3-carboxylate (m.p. 70-76 °C).[7][8] |

| Melting Point | Estimated >70 °C | Extrapolation from analogs. |

| Boiling Point | Decomposes at atmospheric pressure; distillable under high vacuum. | Common for highly functionalized organic molecules. |

| Solubility | Expected to be soluble in chlorinated solvents (DCM, chloroform), ethers (THF, diethyl ether), and esters (ethyl acetate). Sparingly soluble in nonpolar solvents (hexanes) and water. | Based on polarity of functional groups. |

| XlogP3 (Predicted) | 1.3 | PubChemLite Prediction[5] |

| Stability & Storage | Store in a cool, dry, dark place under an inert atmosphere. The compound is sensitive to strong bases, nucleophiles, and potentially light over long periods. | General stability of pyrones and halogenated compounds. |

Proposed Synthesis and Characterization

Experimental Workflow: Proposed Synthesis

Caption: Proposed two-stage synthetic workflow.

Detailed Protocol (Hypothetical)

Rationale: This protocol is based on the known synthesis of coumalic acid and its subsequent esterification, followed by a standard allylic/vinylic bromination.[12] N-Bromosuccinimide (NBS) is chosen as the bromine source for its ability to provide a low, steady concentration of bromine, which favors selective substitution over addition to the diene system.

-

Synthesis of Methyl 2-oxo-2H-pyran-5-carboxylate (Methyl Coumalate):

-

Step 1a: To a flask containing fuming sulfuric acid (20% SO₃), slowly add L-Malic acid in portions while maintaining the temperature below 40 °C.

-

Step 1b: After the addition is complete, heat the mixture to 60-65 °C for several hours until CO and SO₂ evolution ceases.

-

Step 1c: Carefully pour the reaction mixture over crushed ice and allow the precipitated coumalic acid to crystallize. Filter, wash with cold water, and dry.

-

Step 1d: Reflux the crude coumalic acid in anhydrous methanol with a catalytic amount of concentrated sulfuric acid for 4-6 hours.

-

Step 1e: Cool the reaction, neutralize with a weak base (e.g., NaHCO₃ solution), and extract the product with dichloromethane. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield crude methyl coumalate. Purify by recrystallization or chromatography.

-

-

Bromination to Yield the Target Molecule:

-

Step 2a: Dissolve methyl coumalate (1.0 eq) in carbon tetrachloride in a flask equipped with a reflux condenser.

-

Step 2b: Add N-Bromosuccinimide (NBS, 1.05 eq) and a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide).

-

Step 2c: Heat the mixture to reflux and monitor the reaction by TLC. The reaction is typically complete when the denser succinimide byproduct floats to the surface.

-

Step 2d: Cool the reaction to room temperature and filter off the succinimide.

-

Step 2e: Wash the filtrate with aqueous sodium thiosulfate solution to remove any remaining bromine, followed by brine.

-

Step 2f: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Step 2g: Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to isolate the pure this compound.

-

Expected Analytical Characterization

Full characterization is essential to confirm the structure and purity of the synthesized compound.

| Technique | Expected Results |

| ¹H NMR | - Singlet for the methyl ester protons (~3.8-4.0 ppm).- Two distinct doublets for the vinyl protons on the pyrone ring. The C4-H (~6.5-7.0 ppm) and the C6-H (~7.5-8.0 ppm) would show coupling to each other. The presence of the bromine at C3 removes the signal that would otherwise be adjacent to C4-H. |

| ¹³C NMR | - Signal for the methyl carbon (~52 ppm).- Signals for the pyrone ring carbons, including the C-Br carbon (~110-120 ppm).- Signals for the two ester carbonyls (lactone and methyl ester) in the range of ~160-170 ppm. |

| FT-IR | - Strong C=O stretching frequencies for the lactone (~1720-1750 cm⁻¹) and the α,β-unsaturated ester (~1710-1730 cm⁻¹).- C=C stretching bands in the aromatic/vinyl region (~1550-1650 cm⁻¹).- C-O stretching bands (~1100-1300 cm⁻¹). |

| Mass Spec (EI) | - A prominent molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is the characteristic isotopic signature for a compound containing one bromine atom. For the non-brominated analog, major fragments correspond to the loss of -OCH₃ and -COOCH₃.[13] |

Chemical Reactivity and Synthetic Utility

The utility of this compound stems from its dense and varied functionality, which allows for a range of subsequent transformations. The 2-pyrone scaffold itself is highly susceptible to nucleophilic attack at the C2, C4, and C6 positions.[14]

Caption: Major avenues of chemical reactivity.

-

Diels-Alder Cycloadditions: The 2-pyrone ring acts as a competent diene in [4+2] cycloaddition reactions. The presence of both an electron-withdrawing ester and a halogen allows it to function as an "ambiphilic" diene, reacting with both electron-rich and electron-deficient dienophiles.[7] This reaction typically proceeds via a bicyclic lactone intermediate which readily extrudes CO₂ to form substituted benzene derivatives, providing a powerful route to complex aromatic systems.[7][12]

-

Cross-Coupling Reactions: The vinyl bromide at the C3 position is a prime handle for transition metal-catalyzed cross-coupling reactions.[7] This allows for the facile introduction of a wide variety of substituents (aryl, alkyl, etc.) at this position using standard conditions (e.g., Suzuki, Stille, Heck, Sonogashira), dramatically increasing molecular complexity.[15]

-

Nucleophilic Reactions: The lactone ring is susceptible to ring-opening by strong nucleophiles. This reaction can be used to convert the cyclic pyrone into highly functionalized acyclic structures, which can then be used in further synthetic steps.[16]

Potential Applications in Drug Discovery

The 2-pyrone core is a well-established pharmacophore found in natural products exhibiting a wide spectrum of biological activities, including antimicrobial, cytotoxic, and anti-inflammatory properties.[1][2][3]

-

Scaffold for Library Synthesis: this compound is an ideal starting point for creating diverse chemical libraries for high-throughput screening. The C3-bromo and C5-ester positions can be independently functionalized to generate a wide array of analogs.

-

Fragment-Based Drug Design (FBDD): As a densely functionalized small molecule, it can be used as a fragment to probe the binding pockets of biological targets. Hits can then be grown from the C3 or C5 positions to improve potency and selectivity.

-

Intermediate for Complex Synthesis: Its ability to form substituted aromatic rings via Diels-Alder reactions makes it a valuable intermediate for the synthesis of complex natural products or designed molecules with therapeutic potential.

Safety and Handling

-

Hazard Profile: While specific toxicity data is unavailable, related compounds are known irritants. Methyl 2-oxo-2H-pyran-3-carboxylate is listed as causing skin and eye irritation and may cause respiratory irritation.[17] It is prudent to handle this compound with the same precautions.

-

Personal Protective Equipment (PPE): Always use standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry environment, away from incompatible materials such as strong bases and oxidizing agents.

Conclusion

This compound represents a highly versatile yet underutilized building block in synthetic chemistry. Its combination of a reactive diene system, a handle for cross-coupling, and an ester for further modification provides multiple avenues for the construction of complex molecular architectures. For researchers in medicinal chemistry and materials science, this compound offers a robust platform for generating novel structures with significant potential for biological activity and advanced applications.

References

- Methyl 3-bromo-2-oxo-2H-pyran-5-carboxyl

- This compound - C7H5BrO4 | CSSB00009812866. Chemspace.

- 3-Bromo-2H-pyran-2-one|CAS 19978-32-6. Benchchem.

- 42933-07-3|Methyl 3-bromo-2-oxo-2H-pyran-5-carboxyl

- Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. Royal Society of Chemistry.

- Synthesis of 3-bromo-2-pyrones and their reactions with bases. Journal of the Chemical Society C - RSC Publishing.

- 42933-07-3 | Methyl 3-bromo-2-oxo-2H-pyran-5-carboxyl

- 2-Pyrone synthesis. Organic Chemistry Portal.

- Synthesis of 2H-pyran-2-ones and fused pyran-2-ones as useful building blocks. ARKIVOC.

- Applications of substituted 2‐pyrones in biological and synthetic research.

- Recent Advances in the Synthesis of 2-Pyrones. PMC - NIH.

- Recent Advances in the Synthesis of 2-Pyrones. MDPI.

- Exploring the Chemical Properties and Reactivity of 3-Bromo-2-chloropyridine. NINGBO INNO PHARMCHEM CO.,LTD..

- (PDF) PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROCYCLIC COMPOUNDS.

- Advances in the Chemistry and Biological Activities of PYrones: From Natural Products to Drug Discovery. IOSR Journal.

- Methyl 2-oxo-2H-pyran-3-carboxyl

- Methyl 3-bromo-2-oxo-2h-pyran-5-carboxyl

- 2-Pyrone. Wikipedia.

- 2H-Pyran-5-carboxylic acid, 2-oxo-, methyl ester. NIST WebBook.

- Methyl 2-oxo-2H-pyran-3-carboxyl

- 2‐Pyrone – A Privileged Heterocycle and Widespread Motif in Nature.

Sources

- 1. researchgate.net [researchgate.net]

- 2. iosrjournals.org [iosrjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. chem-space.com [chem-space.com]

- 5. PubChemLite - this compound (C7H5BrO4) [pubchemlite.lcsb.uni.lu]

- 6. This compound | 42933-07-3 [sigmaaldrich.com]

- 7. benchchem.com [benchchem.com]

- 8. Methyl 2-oxo-2H-pyran-3-carboxylate, 98% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 9. Synthesis of 3-bromo-2-pyrones and their reactions with bases - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 10. 2-Pyrone synthesis [organic-chemistry.org]

- 11. Recent Advances in the Synthesis of 2-Pyrones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 2-Pyrone - Wikipedia [en.wikipedia.org]

- 13. 2H-Pyran-5-carboxylic acid, 2-oxo-, methyl ester [webbook.nist.gov]

- 14. quod.lib.umich.edu [quod.lib.umich.edu]

- 15. nbinno.com [nbinno.com]

- 16. researchgate.net [researchgate.net]

- 17. Methyl 2-oxo-2H-pyran-3-carboxylate | C7H6O4 | CID 117704 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Characterization of Methyl 3-bromo-2-oxo-2H-pyran-5-carboxylate: A Technical Guide for Researchers

Abstract: This technical guide provides a comprehensive framework for the spectroscopic characterization of methyl 3-bromo-2-oxo-2H-pyran-5-carboxylate, a key heterocyclic building block in synthetic chemistry. For professionals in research and drug development, unambiguous structural confirmation and purity assessment are paramount. This document synthesizes predictive data based on established principles and spectral data from analogous compounds to offer a detailed guide to the expected outcomes from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). We delve into the causality behind experimental choices and spectral interpretation, providing field-proven protocols and data analysis strategies to ensure trustworthy and verifiable characterization of this target molecule.

Introduction and Molecular Overview

This compound (CAS No. 42933-07-3) is a substituted α,β-unsaturated lactone.[1][2][3][4][5] Its structure incorporates several key functional groups that yield a distinct spectroscopic fingerprint. The 2-pyrone core is a prevalent motif in natural products and serves as a versatile precursor in organic synthesis. The presence of a bromine atom and a methyl ester group further functionalizes the scaffold, making it a valuable intermediate for creating more complex molecular architectures.

Accurate characterization is the bedrock of chemical research. It validates synthetic outcomes, confirms material identity for screening and development, and ensures reproducibility. This guide provides the expected spectroscopic data and the logic behind their interpretation, establishing a benchmark for researchers working with this compound.

Molecular Details:

-

Core Structure: 2-pyrone (α,β-unsaturated lactone)

-

Key Substituents:

-

C3: Bromo group

-

C5: Methyl carboxylate group

-

Integrated Spectroscopic Strategy

A multi-technique approach is essential for unambiguous structure elucidation. Each spectroscopic method provides a unique and complementary piece of the structural puzzle. NMR spectroscopy maps the carbon-hydrogen framework, IR spectroscopy identifies functional groups, and Mass Spectrometry confirms the molecular weight and elemental composition.

Caption: Interplay of spectroscopic techniques for structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of molecular structure determination in solution. The chemical shift of a nucleus is highly sensitive to its local electronic environment, providing detailed information about connectivity and stereochemistry.

¹H NMR Spectroscopy: Proton Environment Analysis

The ¹H NMR spectrum is predicted to be simple and highly informative, showing three distinct signals corresponding to the three types of protons in the molecule. The electron-withdrawing nature of the pyrone ring's oxygen and carbonyl groups, along with the bromine atom, will significantly deshield the ring protons, shifting them downfield.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~ 8.1 - 8.4 | Singlet (s) | 1H | H-4 | Deshielded by the adjacent C3-Br bond and the C5-ester group. The lack of a proton at C3 means it appears as a singlet. |

| ~ 7.3 - 7.6 | Singlet (s) | 1H | H-6 | Deshielded by the ring oxygen and the C2-carbonyl group. The lack of a proton at C5 means it appears as a singlet. The analogous proton in 3-bromo-2H-pyran-2-one appears at 7.30 ppm.[7] |

| ~ 3.9 | Singlet (s) | 3H | -OCH₃ | Typical chemical shift for methyl ester protons. |

¹³C NMR Spectroscopy: Carbon Backbone Mapping

The molecule possesses 7 carbon atoms, all of which are in unique chemical environments and should therefore produce 7 distinct signals in the broadband proton-decoupled ¹³C NMR spectrum.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Predicted Chemical Shift (δ, ppm) | Carbon Assignment | Rationale |

|---|---|---|

| ~ 162 | C=O (Ester) | Typical chemical shift for an ester carbonyl carbon. |

| ~ 158 | C=O (Lactone) | The carbonyl carbon of the α,β-unsaturated lactone system is expected in this region.[7] |

| ~ 148 | C-6 | Olefinic carbon adjacent to the ring oxygen, leading to a significant downfield shift. |

| ~ 145 | C-4 | Olefinic carbon deshielded by the attached ester group and the adjacent C3-Br. |

| ~ 118 | C-5 | The position of the ester group attachment. |

| ~ 115 | C-3 | Carbon bearing the bromine atom; its chemical shift is shifted upfield relative to the other olefinic carbons due to the "heavy atom effect" of bromine.[8] |

| ~ 53 | -OCH₃ | Typical chemical shift for a methyl ester carbon. |

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve ~10-15 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire data using a standard single-pulse experiment.

-

Set a spectral width of approximately 16 ppm.

-

Employ a 30-degree pulse angle and a relaxation delay of 2 seconds.

-

Accumulate at least 16 scans to ensure a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire data using a proton-decoupled pulse program (e.g., zgpg30).

-

Set a spectral width of approximately 240 ppm.

-

Use a relaxation delay of 5 seconds to allow for the slower relaxation of quaternary carbons.

-

Accumulate several hundred to a few thousand scans as needed for adequate signal intensity.

-

-

Data Processing: Process the acquired Free Induction Decays (FIDs) with an exponential multiplication (line broadening of ~0.3 Hz for ¹H, ~1-2 Hz for ¹³C) and Fourier transformation. Phase and baseline correct the resulting spectra. Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Predicted IR Absorption Bands | Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group | | :--- | :--- | :--- | :--- | | ~ 1750 - 1780 | Strong, Sharp | C=O Stretch | Lactone Carbonyl | α,β-unsaturated lactones typically show a high-frequency C=O stretch. Data for 3-bromo-5,6-dihydro-2H-pyran-2-one shows this peak at 1733 cm⁻¹.[7] | | ~ 1720 - 1740 | Strong, Sharp | C=O Stretch | Ester Carbonyl | Conjugation with the pyrone ring may slightly lower this frequency compared to a saturated ester. | | ~ 1640 - 1600 | Medium | C=C Stretch | Ring Alkene | Characteristic of the conjugated double bonds within the pyrone ring. | | ~ 1250 - 1300 | Strong | C-O Stretch | Ester (asymmetric) | Strong C-O stretching is characteristic of esters. | | ~ 1050 - 1150 | Medium | C-O Stretch | Ring Ether | Corresponds to the C-O-C vibration of the lactone ring. |

Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a swab soaked in isopropanol and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Application: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Cleaning: Thoroughly clean the crystal after analysis.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern. For halogenated compounds, MS is particularly powerful due to the characteristic isotopic distribution of the halogens.

Molecular Ion and Isotopic Pattern

Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in nearly a 1:1 ratio. Therefore, any fragment containing a single bromine atom will appear as a pair of peaks (a doublet) separated by 2 m/z units, with nearly equal intensity. This provides an unmistakable signature for the presence of bromine.

Predicted High-Resolution MS Data (ESI+)

| m/z (calculated) | Adduct | Rationale |

|---|---|---|

| 232.9444 / 234.9423 | [M+H]⁺ | Protonated molecular ion, showing the characteristic ⁷⁹Br/⁸¹Br isotopic pattern.[6] |

| 254.9263 / 256.9243 | [M+Na]⁺ | Sodiated adduct, commonly observed with ESI, also showing the Br isotopic pattern.[6] |

Fragmentation Pathway

Electron Ionization (EI) or Collision-Induced Dissociation (CID) in MS/MS experiments can induce fragmentation. A plausible pathway involves initial losses from the ester group, followed by decarbonylation of the pyrone ring.

Sources

- 1. 42933-07-3|this compound|BLD Pharm [bldpharm.com]

- 2. This compound - C7H5BrO4 | CSSB00009812866 [chem-space.com]

- 3. Synthonix, Inc > 42933-07-3 | this compound [synthonix.com]

- 4. This compound | 42933-07-3 [sigmaaldrich.com]

- 5. CAS#:42933-07-3 | this compound | Chemsrc [chemsrc.com]

- 6. PubChemLite - this compound (C7H5BrO4) [pubchemlite.lcsb.uni.lu]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. 13C nmr spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1-bromo-2-methylpropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

The Multifaceted Biological Activities of 2-Oxo-2H-Pyran Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

The 2-oxo-2H-pyran, or α-pyrone, scaffold is a privileged heterocyclic motif frequently encountered in natural products and synthetic compounds, exhibiting a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the diverse pharmacological properties of 2-oxo-2H-pyran derivatives, with a primary focus on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective potential. We will delve into the underlying mechanisms of action, present detailed experimental protocols for the evaluation of these activities, and summarize key structure-activity relationships to inform rational drug design. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel therapeutic agents.

Introduction: The 2-Oxo-2H-Pyran Scaffold - A Versatile Pharmacophore

The 2-oxo-2H-pyran ring system is a six-membered lactone that serves as a fundamental building block in a vast array of biologically active molecules. Its prevalence in nature is a testament to its evolutionary selection as a versatile scaffold for interacting with diverse biological targets. Synthetic chemists have further expanded the chemical space of α-pyrone derivatives, leading to the discovery of compounds with potent and selective activities. The inherent reactivity and conformational pre-organization of the pyrone ring, coupled with the potential for diverse substitutions at various positions, make it an attractive starting point for medicinal chemistry campaigns. This guide will systematically explore the key therapeutic areas where these derivatives have shown significant promise.

Anticancer Activity: Targeting the Hallmarks of Malignancy

2-Oxo-2H-pyran derivatives have emerged as a promising class of anticancer agents, demonstrating efficacy against a range of cancer cell lines, including those of the cervix (HeLa), colon (Caco-2), liver (HepG-2), ovary (A2780), and chronic myelogenous leukemia (K562).[1][2] Their mechanisms of action are often multifaceted, targeting several key signaling pathways and cellular processes critical for tumor growth and survival.

Mechanisms of Anticancer Action

A significant body of research indicates that the anticancer effects of 2-oxo-2H-pyran derivatives are mediated through the modulation of critical oncogenic signaling pathways.

-

Inhibition of the PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a common feature in many cancers. Certain 2-oxo-2H-pyran derivatives have been shown to inhibit this pathway, leading to the suppression of tumor cell proliferation.

-

Suppression of the MAPK/ERK Pathway: The MAPK/ERK signaling cascade is another crucial pathway that governs cell proliferation, differentiation, and survival. Its inhibition by α-pyrone compounds contributes to their antiproliferative effects.

-

Inhibition of Angiogenesis via VEGF Signaling: Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Some 2-oxo-2H-pyran derivatives have been found to suppress the Vascular Endothelial Growth Factor (VEGF) signaling pathway, thereby inhibiting this process.

-

Induction of Apoptosis: Many potent 2-oxo-2H-pyran derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis. This is often achieved through the activation of pro-apoptotic proteins like Bax and the suppression of anti-apoptotic proteins like Bcl-2.

-

Cell Cycle Arrest: Disruption of the normal cell cycle is a hallmark of cancer. Certain α-pyrone derivatives have been shown to arrest the cell cycle at specific phases, such as the S phase, preventing cancer cells from replicating.[2]

Diagram: Key Anticancer Signaling Pathways Modulated by 2-Oxo-2H-Pyran Derivatives

Caption: Simplified diagram of the PI3K/Akt/mTOR and MAPK/ERK signaling pathways and their inhibition by 2-oxo-2H-pyran derivatives.

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[3]

-

Compound Treatment: After 24 hours, remove the medium and add fresh medium containing various concentrations of the 2-oxo-2H-pyran derivatives (e.g., 25, 50, 100, 200 µg/mL).[3] Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for another 24-72 hours.[2][3]

-

MTT Addition: After the incubation period, add 20-50 µL of MTT solution (typically 2-5 mg/mL in PBS) to each well and incubate for 1.5-4 hours at 37°C.[3][4]

-

Formazan Solubilization: Carefully remove the MTT-containing medium and add 100-200 µL of a solubilizing agent, such as DMSO or isopropanol, to each well to dissolve the formazan crystals.[3][4]

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 492-570 nm using a microplate reader.[4]

-

Data Analysis: Calculate the percentage of cell viability and the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth) values.

Quantitative Data: Anticancer Activity

| Compound Class | Cell Line | IC₅₀ (µM) | Reference |

| Spiro-pyridine derivatives | Caco-2 | 7.83 - 13.61 | [2] |

| 4,6-dimethyl-2-oxo-pyridine | HepG-2 | 51.59 | [2] |

| 4,6-dimethyl-2-oxo-pyridine | Caco-2 | 41.49 | [2] |

| Dihydropyranopyran derivatives | SW-480 | 34.6 - 90.5 | [5] |

| Dihydropyranopyran derivatives | MCF-7 | 26.6 - 104.9 | [5] |

| Benzo[a]pyrano[2,3-c]phenazine | HepG2 | 6.71 | [6] |

Antimicrobial Activity: A Renewed Arsenal Against Pathogens

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. 2-Oxo-2H-pyran derivatives have demonstrated significant activity against a range of bacteria, including Staphylococcus aureus, Escherichia coli, and Bacillus subtilis.[1][7]

Mechanism of Antimicrobial Action

The precise mechanisms by which α-pyrones exert their antimicrobial effects are still under investigation, but they are thought to involve the disruption of essential cellular processes in microorganisms. Some studies have shown that these compounds can interfere with bacterial cell wall synthesis, protein synthesis, or nucleic acid replication. Additionally, certain prenylated 2-pyrone derivatives have demonstrated synergistic effects with conventional antibiotics like ampicillin, suggesting they may also act by inhibiting resistance mechanisms such as β-lactamase.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[8]

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism after a defined incubation period.

Step-by-Step Methodology:

-

Preparation of Antimicrobial Solutions: Prepare a stock solution of the 2-oxo-2H-pyran derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in Mueller-Hinton broth (or another appropriate broth) in the wells of a 96-well plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test bacterium (e.g., to a turbidity equivalent to a 0.5 McFarland standard).

-

Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.

-

Incubation: Incubate the plate at 37°C for 16-20 hours.[8]

-

Result Interpretation: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.

Quantitative Data: Antimicrobial Activity

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Dehydroacetic acid derivative | S. aureus | 625 | [9] |

| Dehydroacetic acid derivative | P. aeruginosa | 625 | [9] |

| Dehydroacetic acid derivative | C. albicans | 625 | [9] |

| Pseudopyronines | Gram-positive bacteria | High activity | [10] |

| α-pyrone derivatives | C. albicans (biofilm) | >400 (planktonic) | [11] |

Neuroprotective and Enzyme Inhibitory Activities

Beyond their anticancer and antimicrobial properties, 2-oxo-2H-pyran derivatives have shown significant potential as neuroprotective agents and enzyme inhibitors, with implications for the treatment of neurodegenerative diseases and other conditions.

Acetylcholinesterase (AChE) Inhibition

The inhibition of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a key therapeutic strategy for Alzheimer's disease. Several 2-oxo-2H-pyran derivatives have been identified as potent AChE inhibitors.

Experimental Protocol: Ellman's Assay for AChE Inhibition

Principle: This colorimetric assay measures the activity of AChE by detecting the production of thiocholine from the substrate acetylthiocholine. Thiocholine reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, the absorbance of which can be measured spectrophotometrically at 412 nm.[1]

Step-by-Step Methodology:

-

Reagent Preparation: Prepare solutions of AChE, acetylthiocholine (substrate), DTNB, and the test 2-oxo-2H-pyran derivative in a suitable buffer (e.g., phosphate buffer).

-

Assay Setup: In a 96-well plate, add the buffer, the test compound at various concentrations, and the AChE enzyme solution.

-

Reaction Initiation: Add the DTNB solution followed by the acetylthiocholine substrate to initiate the reaction.

-

Absorbance Measurement: Immediately measure the absorbance at 412 nm kinetically over a period of 10-15 minutes.[1]

-

Data Analysis: Calculate the rate of the reaction and the percentage of inhibition for each concentration of the test compound.

VEGFR-2 Kinase Inhibition

As mentioned in the anticancer section, some α-pyrone derivatives can inhibit VEGFR-2, a key mediator of angiogenesis.

Experimental Protocol: In Vitro VEGFR-2 Kinase Assay

Principle: This assay measures the ability of a compound to inhibit the kinase activity of VEGFR-2, which involves the transfer of a phosphate group from ATP to a substrate. A common method is a luminescence-based assay that quantifies the amount of ATP remaining after the kinase reaction.

Step-by-Step Methodology:

-

Master Mix Preparation: Prepare a master mix containing the kinase buffer, ATP, and a suitable substrate.

-

Plate Setup: Add the master mix to the wells of a 96-well plate. Add the test 2-oxo-2H-pyran derivative at various concentrations to the test wells and a vehicle control to the control wells.

-

Enzyme Addition: Add the diluted VEGFR-2 enzyme to all wells except the blank.

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 45 minutes).[12]

-

Detection: Add a detection reagent (e.g., Kinase-Glo®) that stops the kinase reaction and generates a luminescent signal proportional to the amount of remaining ATP.

-

Luminescence Reading: Measure the luminescence using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition and the IC₅₀ value.

Diagram: Experimental Workflow for Enzyme Inhibition Assays

Caption: A generalized workflow for in vitro enzyme inhibition assays.

Structure-Activity Relationship (SAR) Insights

Understanding the relationship between the chemical structure of 2-oxo-2H-pyran derivatives and their biological activity is crucial for the rational design of more potent and selective compounds. While a comprehensive SAR analysis is beyond the scope of this guide, some general trends have been observed:

-

Substitution Pattern: The nature and position of substituents on the pyran ring significantly influence biological activity. For instance, in some series of anticancer benzo[a]pyrano[2,3-c]phenazine derivatives, the presence of a cyano group and a p-dimethylamino phenyl substituent on the γ-pyran ring was associated with the highest growth inhibitory activity.[6]

-

Hydrophobicity and Aromaticity: The introduction of hydrophobic and aromatic moieties can enhance the interaction of the compounds with their biological targets.

-

Stereochemistry: The stereochemistry of chiral centers in the molecule can play a critical role in determining the potency and selectivity of the biological activity.

Conclusion and Future Directions

The 2-oxo-2H-pyran scaffold represents a highly versatile and privileged structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of promising biological activities. Their potential as anticancer, antimicrobial, and neuroprotective agents is well-documented, and ongoing research continues to uncover new therapeutic applications. The synthetic accessibility of this scaffold allows for extensive structural modifications, providing a rich platform for the optimization of lead compounds.

Future research in this area should focus on:

-

Elucidation of Detailed Mechanisms of Action: A deeper understanding of the molecular targets and signaling pathways modulated by these compounds will facilitate the design of more selective and less toxic drugs.

-

Systematic SAR Studies: Comprehensive structure-activity relationship studies are needed to guide the optimization of potency, selectivity, and pharmacokinetic properties.

-

In Vivo Efficacy and Safety Profiling: Promising lead compounds identified through in vitro screening must be rigorously evaluated in preclinical animal models to assess their in vivo efficacy, pharmacokinetics, and safety.

-

Development of Novel Synthetic Methodologies: The development of efficient and diverse synthetic routes to novel 2-oxo-2H-pyran derivatives will continue to expand the chemical space available for drug discovery.

By leveraging the insights and methodologies presented in this guide, researchers and drug development professionals can accelerate the discovery and development of novel 2-oxo-2H-pyran-based therapeutics to address unmet medical needs.

References

- Attogene. (n.d.). Acetylcholinesterase Inhibition Assay (Tick or Eel). [Link]

- Bio-protocol. (n.d.). Acetylcholinesterase Inhibition Assay. [Link]

- BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. [Link]

- BPS Bioscience. (n.d.). VEGFR2(KDR) Kinase Assay Kit. [Link]

- J. Mex. Chem. Soc. (2025). Pyrone Biomonitored Synthesis. [Link]

- Bio-protocol. (n.d.).

- El-Gamal, S. M., et al. (n.d.). Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers. PMC. [Link]

- Attogene. (n.d.). Acetylcholinesterase Inhibition Assay (Tick or Eel). [Link]

- Molecules. (n.d.). Molecular Periphery Design Allows Control of the New Nitrofurans Antimicrobial Selectivity. [Link]

- ScienceScholar. (2022). Synthesis, characterization of 2-amino-pyran and derivatives evaluation of the bacterial, antioxidant and anticancer activity. [Link]

- ResearchGate. (n.d.).

- Wikipedia. (n.d.). Broth microdilution. [Link]

- ResearchGate. (n.d.).

- protocols.io. (2023). MTT (Assay protocol. [Link]

- International Journal of Molecular Sciences. (2025). Novel Pyrone-Based Biofilm Inhibitors against Azole-Resistant Candida albicans. [Link]

- Springer Nature Experiments. (n.d.). MTT Assay Protocol. [Link]

- ResearchGate. (n.d.). IC50 values for compounds 1 and 2 in various cancer cell lines and a.... [Link]

- ResearchGate. (n.d.). IC50 values of the most active derivatives in some cancerous cell lines. [Link]

- ResearchGate. (2022). (PDF) Antibacterial and Anti-Biofilm Activity of Pyrones from a Pseudomonas mosselii Strain. [Link]

- International Journal of Molecular Sciences. (n.d.). Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer. [Link]

- eCampusOntario Pressbooks. (n.d.). 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition). [Link]

- Journal of Visualized Experiments. (2013).

- Journal of Molecular Structure. (n.d.). 5-Oxo-dihydropyranopyran derivatives as anti-proliferative agents; synthesis, biological evaluation, molecular docking, MD simulation, DFT, and in-silico pharmacokinetic studies. [Link]

- PubMed. (n.d.). 2-pyrones possessing antimicrobial and cytotoxic activities. [Link]

- ResearchGate. (n.d.). IC50 values of the cancer cell lines used in this study and the Phoenix.... [Link]

- Slideshare. (n.d.). Broth microdilution reference methodology | PDF. [Link]

- PubMed. (2015).

- WOAH - Asia. (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). [Link]

- Molecules. (2022).

- Antimicrobial Agents and Chemotherapy. (n.d.). Microdilution Technique for Antimicrobial Susceptibility Testing of Anaerobic Bacteria. [Link]

- YouTube. (2020). MIC (Broth Microdilution) Testing. [Link]

- ResearchGate. (n.d.).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sciencescholar.us [sciencescholar.us]

- 4. MTT (Assay protocol [protocols.io]

- 5. 5-Oxo-dihydropyranopyran derivatives as anti-proliferative agents; synthesis, biological evaluation, molecular docking, MD simulation, DFT, and in-silico pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, antitumor activity, and structure-activity relationship of some benzo[a]pyrano[2,3-c]phenazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2-pyrones possessing antimicrobial and cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Broth microdilution - Wikipedia [en.wikipedia.org]

- 9. jmcs.org.mx [jmcs.org.mx]

- 10. researchgate.net [researchgate.net]

- 11. Novel Pyrone-Based Biofilm Inhibitors against Azole-Resistant Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

methyl 3-bromo-2-oxo-2H-pyran-5-carboxylate CAS number 42933-07-3

An In-depth Technical Guide to Methyl 3-Bromo-2-Oxo-2H-Pyran-5-Carboxylate (CAS: 42933-07-3)

Abstract

This compound, registered under CAS number 42933-07-3, is a highly functionalized heterocyclic compound of significant interest in synthetic and medicinal chemistry. Featuring a 2-pyrone (α-pyrone) core, this molecule is adorned with a bromine atom at the 3-position and a methyl carboxylate group at the 5-position, bestowing it with a versatile chemical reactivity profile. The electron-deficient diene system, a reactive carbon-bromine bond amenable to cross-coupling, and an ester group for further derivatization make it a valuable building block. This guide provides a comprehensive overview of its physicochemical properties, outlines a robust synthetic strategy, discusses its characteristic reactivity, explores its applications as a scaffold in drug discovery, and details essential safety and handling protocols. The insights herein are designed to empower researchers to effectively harness the synthetic potential of this important intermediate.

Chemical Identity and Physicochemical Properties

This compound is a solid organic compound whose identity is defined by the structural and molecular data summarized below. While readily available from commercial suppliers, key experimental physical properties such as melting and boiling points are not consistently reported in the public literature.

| Identifier | Value | Source |

| CAS Number | 42933-07-3 | [1][2] |

| IUPAC Name | This compound | [3] |

| Synonyms | Methyl 3-bromocoumalate, 3-Bromo-coumalic acid methyl ester | [4] |

| Molecular Formula | C₇H₅BrO₄ | [1][5] |

| Molecular Weight | 233.02 g/mol | [1] |

| Canonical SMILES | COC(=O)C1=COC(=O)C(=C1)Br | [5] |

| InChI Key | CGWCMWNFFICVFC-UHFFFAOYSA-N | [5] |

| Physical Form | Solid (Powder/Crystals) | [6] |

Synthesis and Characterization

The synthesis of this compound is most logically achieved via the electrophilic bromination of its parent compound, methyl 2-oxo-2H-pyran-5-carboxylate (methyl coumalate)[7]. The 2-pyrone ring is an electron-rich system susceptible to electrophilic attack.

Synthetic Strategy Overview

The proposed synthesis involves the direct bromination of methyl coumalate using a suitable brominating agent, such as N-Bromosuccinimide (NBS) with a radical initiator or liquid bromine in an appropriate solvent. The reaction proceeds via an electrophilic addition-elimination mechanism on the pyrone ring.

Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocol (Proposed)

This protocol is adapted from established procedures for the bromination of similar 2-pyrone systems[8].

Materials:

-

Methyl 2-oxo-2H-pyran-5-carboxylate (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.05 eq)

-

Benzoyl peroxide (radical initiator, 0.05 eq)

-

Carbon tetrachloride (CCl₄), anhydrous

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add methyl 2-oxo-2H-pyran-5-carboxylate (1.0 eq), N-Bromosuccinimide (1.05 eq), and benzoyl peroxide (0.05 eq).

-

Solvent Addition: Add anhydrous carbon tetrachloride via cannula to achieve a concentration of approximately 0.2 M.

-

Reaction: Heat the mixture to reflux (approx. 77°C) under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the starting material. The reaction is typically complete within 4-6 hours.

-

Workup: Cool the reaction mixture to room temperature. Filter the mixture to remove succinimide. Dilute the filtrate with dichloromethane and transfer to a separatory funnel.

-

Washing: Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x). The bicarbonate wash quenches any remaining acidic byproducts.

-

Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure product.

Spectroscopic Characterization (Predicted)

Confirmation of the final product structure is achieved through standard spectroscopic methods. The following are the expected data:

| Method | Expected Observations |

| ¹H NMR (400 MHz, CDCl₃) | δ ~8.2 ppm (s, 1H, H-4), δ ~7.5 ppm (s, 1H, H-6), δ ~3.9 ppm (s, 3H, -OCH₃). The two vinylic protons appear as sharp singlets due to minimal coupling. |

| ¹³C NMR (100 MHz, CDCl₃) | δ ~165 ppm (Ester C=O), δ ~160 ppm (Lactone C=O), δ ~150 ppm (C-6), δ ~145 ppm (C-4), δ ~118 ppm (C-5), δ ~110 ppm (C-3, C-Br), δ ~53 ppm (-OCH₃). |

| FT-IR (KBr Pellet, cm⁻¹) | ~1750-1720 cm⁻¹ (strong, C=O stretch for lactone and ester), ~1640 & ~1560 cm⁻¹ (C=C stretches), ~1250 cm⁻¹ (C-O stretch). |

| Mass Spec. (EI) | Molecular ion (M⁺) peak with a characteristic isotopic pattern for one bromine atom: a 1:1 ratio for [M]⁺ at m/z 232 and [M+2]⁺ at m/z 234. |

Chemical Reactivity and Synthetic Utility

The utility of this compound as a synthetic intermediate stems from its three primary reactive centers.

Diels-Alder [4+2] Cycloadditions

The 2-pyrone core is an excellent diene for Diels-Alder reactions, particularly with electron-rich dienophiles. This reaction provides rapid access to complex bicyclic lactones, which can subsequently undergo a retro-Diels-Alder reaction with extrusion of CO₂ to yield highly substituted aromatic compounds. This is a powerful tool for constructing benzene and pyridine ring systems.[9][10]

Caption: Diels-Alder reaction pathway of the 2-pyrone core.

Palladium-Catalyzed Cross-Coupling

The C3-Br bond is a prime site for modification via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Stille). This allows for the introduction of a wide variety of aryl, vinyl, or alkyl substituents at this position, dramatically increasing molecular complexity and enabling the synthesis of diverse compound libraries from a single precursor.

Ester Derivatization

The methyl ester at the C5 position can be readily transformed.

-

Hydrolysis: Saponification with a base (e.g., LiOH, NaOH) followed by acidic workup yields the corresponding carboxylic acid, which can be used for amide couplings or other transformations.

-

Amidation: Direct reaction with amines, often under heated conditions or with catalytic activation, can produce a range of amides, introducing new pharmacophores and modifying the molecule's physicochemical properties.

Applications in Research and Development

The pyran scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and bioactive compounds.[11][12][13]

Sources

- 1. matrixscientific.com [matrixscientific.com]

- 2. file.chemscene.com [file.chemscene.com]

- 3. This compound - C7H5BrO4 | CSSB00009812866 [chem-space.com]

- 4. CAS#:42933-07-3 | this compound | Chemsrc [chemsrc.com]

- 5. PubChemLite - this compound (C7H5BrO4) [pubchemlite.lcsb.uni.lu]

- 6. 5-Oxo-dihydropyranopyran derivatives as anti-proliferative agents; synthesis, biological evaluation, molecular docking, MD simulation, DFT, and in-silico pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-Oxo-2H-pyran-5-carboxylic acid methyl ester | CymitQuimica [cymitquimica.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. researchgate.net [researchgate.net]

- 10. chem.ucla.edu [chem.ucla.edu]

- 11. researchgate.net [researchgate.net]

- 12. Pyranone natural products as inspirations for catalytic reaction discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

The Emerging Therapeutic Landscape of Bromo-Pyrone Compounds: A Technical Guide to Key Molecular Targets

Abstract

Bromo-pyrone compounds, a subclass of the versatile pyrone family of heterocyclic lactones, are attracting significant attention within the drug discovery and development community.[1][2][3] Their multifaceted biological activities, stemming from the ability to interact with a wide array of cellular targets, position them as promising candidates for therapeutic intervention in oncology, inflammatory disorders, and neurodegenerative diseases. This technical guide provides an in-depth exploration of the key molecular targets of bromo-pyrone compounds, elucidating their mechanisms of action and offering practical, field-proven experimental protocols for their investigation. We will delve into the causality behind experimental choices, ensuring a trustworthy and authoritative resource for researchers, scientists, and drug development professionals.

Introduction: The Bromo-Pyrone Scaffold - A Privileged Structure in Medicinal Chemistry

The 2-pyrone and 4-pyrone ring systems are prevalent in a multitude of natural products and synthetically derived molecules, exhibiting a broad spectrum of biological effects.[1][4] The introduction of a bromine atom onto the pyrone core can significantly modulate the compound's physicochemical properties, including its electrophilicity, lipophilicity, and metabolic stability, thereby enhancing its pharmacological profile and target specificity. This guide will focus on several key bromo-pyrone derivatives and their analogues that have demonstrated significant therapeutic potential.

Bromo-Pyrones in Oncology: A Multi-Pronged Attack on Cancer

The anticancer activity of bromo-pyrone compounds is a central theme in the current research landscape.[5][6] These molecules exert their effects not through a single mechanism, but by modulating a network of interconnected signaling pathways crucial for cancer cell proliferation, survival, and metastasis.

Targeting Oncogenic Signaling Pathways

Bromo-pyrone derivatives have been shown to disrupt several key oncogenic signaling cascades.[5][6][7] A notable example is the compound 5-bromo-3-(3-hydroxyprop-1-ynyl)-2H-pyran-2-one (BHP) , which has demonstrated efficacy in preclinical models of breast cancer and glioma.[5]

Key Targets and Mechanisms:

-

PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. BHP has been shown to suppress this pathway by interfering with the interaction between KRAS and Raf-1, leading to reduced Akt phosphorylation and mTOR activity.[5]

-

MAPK/ERK Pathway: Another critical pathway for cell proliferation and differentiation, the MAPK/ERK cascade is also inhibited by BHP through the disruption of KRAS-Raf-1 interactions.[5]

-

Wnt/β-catenin and Hedgehog Pathways: These developmental pathways are often aberrantly activated in cancer. Pyrone derivatives have been shown to modulate these pathways, contributing to their anticancer effects.[5][6]

Visualizing the Impact on Signaling:

Caption: Inhibition of KRAS-driven signaling by bromo-pyrones.

Induction of Apoptosis

A key hallmark of effective anticancer agents is their ability to induce programmed cell death, or apoptosis. Bromo-pyrone compounds have been shown to trigger apoptosis primarily through the intrinsic mitochondrial pathway.[5][8]

Mechanism of Action:

The combination of the bromo-pyrone derivative BHP with ionizing radiation in human cervical cancer cells leads to an overproduction of reactive oxygen species (ROS).[8] This increase in ROS promotes the conformational activation of the pro-apoptotic protein Bax, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.[5][8]

Experimental Protocol: Caspase-3/7 Activity Assay

This protocol outlines a method to quantify the induction of apoptosis by measuring the activity of executioner caspases 3 and 7.

-

Cell Culture and Treatment: Plate cancer cells (e.g., HeLa or A549) in a 96-well plate and allow them to adhere overnight. Treat the cells with the bromo-pyrone compound of interest at various concentrations for a predetermined time (e.g., 24-48 hours). Include a vehicle control and a positive control (e.g., staurosporine).

-

Lysis and Reagent Addition: Following treatment, lyse the cells and add a luminogenic substrate for caspase-3 and -7 (e.g., a substrate containing the DEVD peptide sequence).

-

Signal Measurement: Incubate at room temperature to allow for caspase cleavage of the substrate. Measure the resulting luminescence using a plate reader. The luminescent signal is directly proportional to the amount of active caspase-3 and -7.

-

Data Analysis: Normalize the luminescence readings to the vehicle control to determine the fold-increase in caspase activity.

Cell Cycle Arrest

In addition to inducing apoptosis, bromo-pyrone derivatives can halt the progression of the cell cycle, preventing cancer cells from dividing.[5][6] They can induce arrest at multiple phases, including G1 and G2/M, by modulating the expression and activity of key cell cycle regulators like cyclins and cyclin-dependent kinases (CDKs).[5]

Visualizing the Experimental Workflow:

Caption: Workflow for cell cycle analysis by flow cytometry.

Inhibition of Angiogenesis

The formation of new blood vessels, or angiogenesis, is essential for tumor growth and metastasis. Pyrone derivatives, including coumarins, have demonstrated anti-angiogenic properties primarily by targeting the Vascular Endothelial Growth Factor (VEGF) signaling pathway.[5][7] They can downregulate VEGF expression and block its receptor interactions, thereby impairing endothelial cell proliferation and migration.[5]

Targeting Cancer Stem Cells (CSCs) and EMT

Cancer stem cells are a subpopulation of tumor cells responsible for tumor initiation, metastasis, and resistance to therapy. Bromo-pyrone compounds like BHP have been shown to suppress CSC self-renewal and carcinogenicity in glioma cells.[5] This is achieved by reducing the population of CD133+ cells and downregulating stemness factors such as Sox2, Notch2, and β-catenin.[5] Furthermore, BHP can inhibit the epithelial-mesenchymal transition (EMT), a process that endows cancer cells with migratory and invasive properties.[5][7]

Bromo-Pyrones in Inflammatory Disorders

Chronic inflammation is a key driver of many diseases. Bromo-pyrone and related pyrone compounds have shown promise as anti-inflammatory agents.

Inhibition of Inducible Nitric Oxide Synthase (iNOS)

Inducible nitric oxide synthase (iNOS) is an enzyme that produces large amounts of nitric oxide (NO), a key inflammatory mediator. Overproduction of NO is implicated in the pathophysiology of various inflammatory conditions. Certain dibenzo-α-pyrone derivatives have been identified as potent inhibitors of iNOS expression.[9]

Experimental Protocol: Griess Assay for Nitrite Determination

This colorimetric assay is a common method for measuring NO production by quantifying its stable metabolite, nitrite, in cell culture supernatants.

-

Cell Culture and Stimulation: Culture murine macrophage cells (e.g., RAW 264.7) in a 96-well plate. Pre-treat the cells with various concentrations of the bromo-pyrone compound for 1 hour.

-

Induction of NO Production: Stimulate the cells with lipopolysaccharide (LPS) to induce iNOS expression and NO production. Incubate for 24 hours.

-

Sample Collection: Collect the cell culture supernatant.

-

Griess Reaction: Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.

-

Absorbance Measurement: Incubate in the dark at room temperature. Measure the absorbance at 540 nm. The intensity of the resulting pink/magenta color is proportional to the nitrite concentration.

-

Data Analysis: Generate a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.

Bromo-Pyrones in Neurodegenerative Diseases

The potential of bromo-pyrone compounds extends to the realm of neurodegenerative disorders, particularly Alzheimer's disease.

Targeting Amyloid-Beta Aggregation

The accumulation and aggregation of amyloid-beta (Aβ) peptides are central to the pathogenesis of Alzheimer's disease. A cell-permeable tricyclic pyrone compound, CP2, has been shown to ameliorate the toxicity induced by intracellular Aβ oligomers.[10]

Mechanism of Action:

CP2 significantly reduces the levels of intracellular Aβ oligomeric complexes.[10] In aqueous solutions, it attenuates Aβ oligomerization and protects primary cortical neurons from oligomer-induced death.[10] This suggests that bromo-pyrone derivatives could be developed as neuroprotective agents that target the initial stages of Aβ pathology.

Other Potential Therapeutic Targets